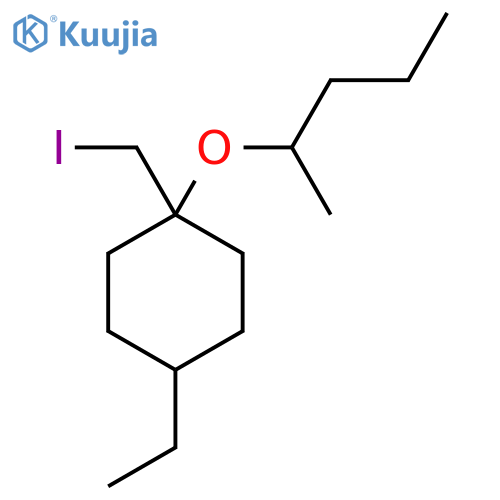

Cas no 2138039-66-2 (4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane

- 2138039-66-2

- EN300-1134645

-

- インチ: 1S/C14H27IO/c1-4-6-12(3)16-14(11-15)9-7-13(5-2)8-10-14/h12-13H,4-11H2,1-3H3

- InChIKey: CAXKVWQZOFOPQK-UHFFFAOYSA-N

- SMILES: ICC1(CCC(CC)CC1)OC(C)CCC

計算された属性

- 精确分子量: 338.11066g/mol

- 同位素质量: 338.11066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 6

- 複雑さ: 185

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- XLogP3: 5.3

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1134645-0.5g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1134645-1.0g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 1g |

$1086.0 | 2023-05-24 | ||

| Enamine | EN300-1134645-5.0g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 5g |

$3147.0 | 2023-05-24 | ||

| Enamine | EN300-1134645-5g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1134645-10g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1134645-10.0g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 10g |

$4667.0 | 2023-05-24 | ||

| Enamine | EN300-1134645-2.5g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1134645-0.05g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1134645-0.25g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1134645-1g |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane |

2138039-66-2 | 95% | 1g |

$1057.0 | 2023-10-26 |

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexaneに関する追加情報

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane: A Comprehensive Overview

4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane (CAS No. 2138039-66-2) is a complex organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various scientific and industrial domains. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane.

Chemical Structure and Properties

4-Ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane is a cyclohexane derivative with a distinctive combination of functional groups. The molecule features an ethyl group, an iodomethyl group, and a pentan-2-yloxy group attached to the cyclohexane ring. The presence of these functional groups imparts unique chemical properties to the compound. The iodomethyl group, in particular, is highly reactive and can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The physical properties of 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane include its molecular weight of 358.37 g/mol and its boiling point, which is typically higher than that of simpler cyclohexane derivatives due to the presence of the bulky substituents. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid decomposition or unwanted side reactions.

Synthesis Methods

The synthesis of 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane involves several steps and can be achieved through various synthetic routes. One common approach is the sequential addition of functional groups to a cyclohexane ring. For instance, starting from cyclohexanol, the hydroxyl group can be converted to a leaving group (such as a tosylate or mesylate) and then displaced by an alkyl iodide to introduce the iodomethyl group. Subsequent alkylation with an ethyl halide and etherification with pentan-2-ol can yield the final product.

An alternative method involves the use of transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed coupling reactions can be employed to introduce the iodomethyl and ethyl groups onto the cyclohexane ring. This approach offers high regioselectivity and functional group tolerance, making it suitable for large-scale synthesis.

Biological Activities and Applications

4-Ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane has been studied for its potential biological activities and applications in medicinal chemistry. Recent research has shown that compounds with similar structural features exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. The iodomethyl group in particular can enhance the lipophilicity of the molecule, facilitating its cellular uptake and interaction with biological targets.

In one study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of a series of cyclohexane derivatives, including 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane. The results indicated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Another area of interest is the use of 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane as a building block for more complex molecules with therapeutic potential. For example, it can be used as a precursor for synthesizing small molecules that target specific proteins involved in cancer progression or neurodegenerative disorders.

Recent Research Advancements

The field of organic synthesis continues to evolve rapidly, driven by advances in catalysis and computational methods. Recent studies have explored novel synthetic strategies for preparing complex molecules like 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane. One notable advancement is the development of enantioselective synthesis methods that allow for the preparation of enantiomerically pure forms of this compound.

In a study published in Angewandte Chemie International Edition, researchers reported a highly efficient enantioselective synthesis route using chiral catalysts. This method not only improved the yield but also provided access to both enantiomers with high enantiomeric excess (ee). The ability to prepare enantiomerically pure forms is crucial for pharmaceutical applications where stereochemistry plays a significant role in biological activity.

Beyond synthetic chemistry, there has been increasing interest in understanding the mechanistic aspects of how compounds like 4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane interact with biological systems. Computational studies using molecular dynamics simulations have provided insights into the binding modes and interactions between this compound and its biological targets.

Conclusion

4-Ethyl-1-(iodomethyl)-1-(pentan-2-yoloxycyc) hexane, with its unique chemical structure and versatile reactivity, represents an important molecule in both fundamental research and applied sciences. Its potential applications in medicinal chemistry and pharmaceutical development are promising areas for future exploration. As research continues to advance our understanding of this compound's properties and biological activities, it is likely that new opportunities will emerge for its use in developing innovative therapeutic agents.

2138039-66-2 (4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane) Related Products

- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)

- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)

- 16327-03-0(trans-3-methoxycyclopentanol)

- 2228479-84-1(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2-methoxy-3-methylbutanoic acid)

- 1537964-64-9(3-Amino-3-(1,2-thiazol-5-yl)butanamide)

- 142963-69-7(Acyclovir L-Leucinate)

- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)

- 1016522-88-5(4-Fluoro-3-(methoxymethyl)phenylmethanamine)

- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)

- 419572-18-2(tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)